N-Hydroxy-4-nitrophthalimide
Overview
Description
Synthesis Analysis
N-Hydroxy-4-nitrophthalimide can be synthesized through various methods. One approach involves the reduction of 4-nitrophthalimide using stannous chloride and hydrochloric acid, leading to the formation of 4-aminophthalimide, which is a key intermediate in numerous synthetic routes (L. Dan, 2004). Another method for synthesizing N-hydroxyphthalimide utilizes hydroxylamine hydrochloride, sodium methoxide, and phthalic anhydride, yielding a high product purity and yield (L. Chemical, 2012).
Molecular Structure Analysis
The molecular structure of this compound has been explored through crystallographic studies, revealing how molecules are linked into sheets by a combination of hydrogen bonds and possibly pi-pi stacking interactions. These structural features play a crucial role in determining the reactivity and physical properties of the compound (C. Glidewell et al., 2004).
Chemical Reactions and Properties
This compound serves as a precursor in various chemical reactions, including photoredox catalysis and radical cyclization reactions. It has been used as a photoredox catalyst in the [4+1] radical cyclization of N-methylanilines with isocyanides, demonstrating its utility in organic synthesis (A. Yadav & L. Yadav, 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. For instance, derivatives of phthalimide, including those with nitro substituents, exhibit specific thermal and physical behaviors that are critical for their application in polymer science and material engineering (Quanyuan Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles, electrophiles, and its behavior under oxidative conditions, are pivotal for its application in synthetic chemistry. The compound's role as a catalyst in cross-dehydrogenative coupling reactions underlines its chemical versatility and potential as a synthetic tool (Mahendra Patil et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-5-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKACMVMZUIQKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466506 | |
Record name | N-Hydroxy-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105969-98-0 | |
Record name | N-Hydroxy-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxy-4-nitrophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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